3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine
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Description
The compound "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine" is a pyridine derivative with benzyloxy substituents. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of benzyloxy groups suggests potential for increased reactivity and complexity in chemical synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles leads to the formation of 4H-pyrano[3,2-c]pyridines, which could be further functionalized to introduce benzyloxy groups . Another approach involves the regioselective synthesis of 2-(2-hydroxyaryl)pyridines, which could be modified to introduce benzyloxy substituents at the appropriate positions . Additionally, the synthesis of 2-ethoxy-3-pyridylboronic acid and its subsequent cross-coupling reactions could potentially be adapted to synthesize the target compound . The synthesis of 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine also demonstrates the incorporation of benzyloxy groups into pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the potential for intramolecular and intermolecular interactions. For example, the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular O–H···O bonds and intermolecular O–H···N bonds . Similarly, the molecular structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene shows a 2-D structure through N–H···O hydrogen bonding, which further forms a 3-D structure through C–H···O hydrogen bonds . These structural analyses are relevant for understanding the potential molecular interactions in "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine."
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the electron-donating properties of methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines have been studied through electrochemical and EPR studies . The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the study of their molecular structure also contribute to the understanding of the reactivity of pyridine derivatives . Additionally, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants provide insights into the antioxidant properties of pyridine derivatives . These studies could inform the analysis of the physical and chemical properties of "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine."
Scientific Research Applications
Synthesis of Polymeric Derivatives
The compound has been used in the synthesis of new monomers like 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, which further undergoes radical homo- and copolymerization. These polymers are designed as selective inhibitors of copper-containing amine oxidases, indicating its potential in enzyme inhibition and polymer chemistry (BertiniVincenzo et al., 1993).
Crystal Structure Analysis
The compound's derivatives have been studied for their crystal structures. For example, 1-benzyloxy-4-methoxypyridinium perchlorate's crystal structure was elucidated using single-crystal X-ray diffraction. Such studies help understand the conformation and molecular interactions of these compounds, which is crucial for designing drugs and materials (Z. Dega-Szafran et al., 1991).
Coordination Polymers and Photophysical Properties
Derivatives of this compound have been used to support lanthanide coordination compounds. These complexes have been characterized by various spectroscopic techniques and assessed for their photophysical properties, indicating their potential in materials science and photonics (S. Sivakumar et al., 2011).
Catalytic Applications in Polymerization
The compound's derivatives have been used in the synthesis of novel iron catalysts for propylene polymerization. This indicates its utility in enhancing the efficiency of industrial polymerization processes (Luo Zheng-hong, 2008).
In Medicinal Chemistry
Its derivatives have been investigated for their potential in medicinal chemistry, such as the synthesis of anti-tuberculosis compounds. Computational analysis was used to evaluate the cytotoxicity of these compounds, showcasing its role in drug design and toxicity evaluation (M. Coleman et al., 2003).
Synthesis of Novel Copolymers
It has been utilized in the synthesis of novel copolymers like styrene and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These studies focus on understanding the polymerization process and the properties of the resulting copolymers, which could be relevant in materials science (G. Kharas et al., 2013).
properties
IUPAC Name |
3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHDJULJWZNDND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454449 |
Source
|
Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine | |
CAS RN |
156840-57-2 |
Source
|
Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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